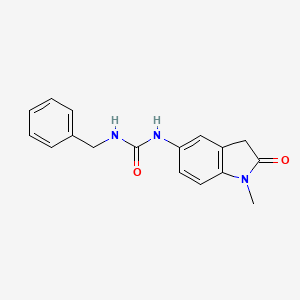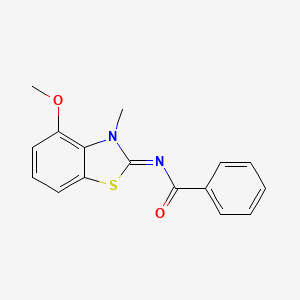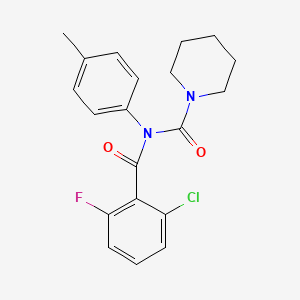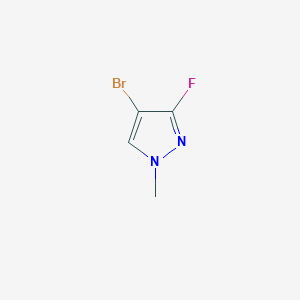
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. This compound was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .
Mode of Action
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse . The compound’s interaction with its target was elucidated through docking assays .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway. This pathway plays a crucial role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea results in increased acetylcholine levels, which can enhance cholinergic transmission. This can potentially improve cognitive function in conditions like Alzheimer’s disease . Additionally, some derivatives of this compound have shown strong cytotoxicity against human cancer cell lines .
Propiedades
IUPAC Name |
1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHDMPYZPNMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate](/img/structure/B2910199.png)
![1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2910200.png)


![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![Diethyl 5-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2910206.png)
![2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2910207.png)


![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)